3-Methyl-7-azaindole-4-carboxylic acid
Description
3-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound featuring a 7-azaindole core (a bicyclic structure with nitrogen atoms at positions 1 and 7) substituted with a methyl group at position 3 and a carboxylic acid moiety at position 4.
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWWFBHUOCCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209213 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-21-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801209213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Methyl-7-azaindole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 7-azaindole derivatives, which can be achieved through the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This process involves the use of reagents such as sodium borohydride and catalytic hydrogenation
Chemical Reactions Analysis
3-Methyl-7-azaindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the azaindole ring can be targeted by electrophiles. Reagents such as halogens or sulfonyl chlorides are often used under acidic conditions.
Scientific Research Applications
3-Methyl-7-azaindole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex azaindole derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibitors, particularly those targeting kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-7-azaindole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the azaindole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to modulate kinase activity is particularly noteworthy, as it can influence cell proliferation and survival .
Comparison with Similar Compounds
Comparative Structural Analysis
The following table summarizes key structural differences between 3-methyl-7-azaindole-4-carboxylic acid and related azaindole derivatives:
Key Observations :
- Substituent Position: The placement of the carboxylic acid group significantly impacts electronic properties.
- Functional Groups : Chloro substituents (e.g., in 3-chloro-4-azaindole-7-carboxylic acid) introduce electrophilic sites for cross-coupling reactions, whereas methyl groups enhance lipophilicity and metabolic stability .
Comparison of Yields :
- 7-Azaindoles with electron-donating groups (e.g., methyl) typically achieve higher yields (~70–85%) due to stabilization of intermediates, whereas electron-withdrawing groups (e.g., chloro) may reduce yields to ~50–65% due to steric and electronic challenges .
Physicochemical Properties
| Property | This compound | 4-Methoxy-7-azaindole-3-carboxylic Acid | 3-Chloro-4-azaindole-7-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | 176.17 g/mol | 192.17 g/mol | 196.59 g/mol |
| Aqueous Solubility | Moderate (due to COOH) | Low (methoxy reduces polarity) | Low (chloro increases hydrophobicity) |
| pKa (COOH) | ~2.5–3.0 | ~3.0–3.5 | ~2.0–2.5 |
Notes:
- The carboxylic acid group dominates solubility and acidity, but substituents like methoxy or chloro modulate these properties through inductive effects .
Biological Activity
3-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound belonging to the indole family, characterized by the presence of a nitrogen atom in its structure. This unique feature imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Chemical Formula: C₉H₈N₂O₂
- CAS Number: 1363381-21-8
- Molecular Weight: 176.17 g/mol
The compound's structure includes a carboxylic acid group, which enhances its solubility and reactivity compared to other indole derivatives. The methyl group at the 3-position also influences its biological activity.
This compound exhibits biological activity primarily through its interaction with various molecular targets:
- Binding Affinity: The compound shows high affinity for multiple receptors, which can lead to significant biological effects.
- Enzyme Inhibition: It has been identified as a potential inhibitor of p38 MAP kinase, a critical enzyme in cell signaling pathways related to inflammation and stress responses.
Research Findings
Research has demonstrated the efficacy of this compound in inhibiting the growth of certain pathogens:
- Anti-Trypanosomal Activity: A study highlighted its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Compounds derived from this structure were found to inhibit growth significantly, with some derivatives achieving pEC50 values greater than 7.0 .
- Cytotoxicity Studies: The compound's cytotoxic effects have been evaluated in various cancer cell lines. For example, analogs of 3-Methyl-7-azaindole demonstrated selective cytotoxicity against glioma cells, indicating potential applications in cancer therapy .
Comparative Analysis with Analogous Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Azaindole-3-carboxylic acid | Lacks methyl group at the 3-position | Reduced potency against targets |
| 4-Methyl-7-azaindole | Lacks carboxylic acid group | Different solubility and reactivity |
| Indole-3-carboxylic acid | Non-nitrogenous indole derivative | Distinct biological properties |
This table illustrates how structural modifications influence the biological activity and chemical reactivity of these compounds.
Case Study: Anti-Trypanosomal Activity
In a high-throughput screening study, several derivatives of 3-Methyl-7-azaindole were evaluated for their anti-trypanosomal properties. The results indicated that:
- Compounds NEU-1207 and NEU-1208 displayed potent activity against T. brucei with pEC50 values exceeding 7.0.
The study emphasized the importance of maintaining certain structural features for optimal activity while also addressing pharmacokinetic challenges such as blood-brain barrier penetration .
Case Study: Cytotoxic Effects on Glioma Cells
Research into the cytotoxic effects of various azaindole derivatives revealed that:
- The presence of specific substituents at the 3 and 5 positions was crucial for maintaining potency against glioma cell lines.
The findings suggest that modifications to the azaindole core can significantly influence both solubility and biological efficacy, highlighting the need for careful design in drug development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
